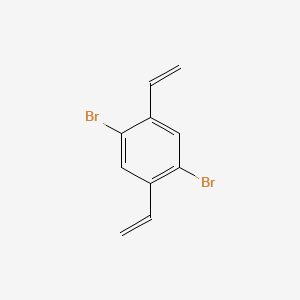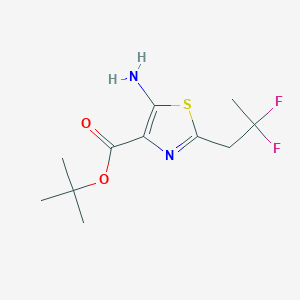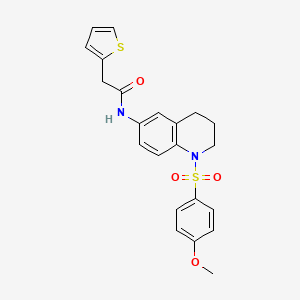
1,4-Dibromo-2,5-divinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-divinylbenzene: is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two vinyl groups are substituted at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-divinylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of vinyl groups. One common method involves the bromination of 1,4-divinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions: 1,4-Dibromo-2,5-divinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles or radicals.
Polymerization Reactions: The vinyl groups can undergo polymerization to form cross-linked polymer networks.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Electrophilic Addition: Reagents such as hydrogen bromide or chlorine can add across the double bonds of the vinyl groups.
Polymerization: Catalysts such as radical initiators (e.g., azobisisobutyronitrile) can be used to initiate the polymerization of the vinyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Addition Products: The addition of electrophiles to the vinyl groups results in the formation of dibromoalkanes.
Polymers: Cross-linked polymer networks with unique properties can be formed through the polymerization of the vinyl groups.
科学研究应用
Chemistry: 1,4-Dibromo-2,5-divinylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of hypercrosslinked polymers with high surface areas and porosity, which are useful in applications such as gas storage and separation.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with tailored properties. These materials can be used in coatings, adhesives, and other advanced materials applications.
作用机制
The mechanism of action of 1,4-dibromo-2,5-divinylbenzene in chemical reactions involves the interaction of its bromine atoms and vinyl groups with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In addition reactions, the vinyl groups participate in the formation of new bonds with electrophiles or radicals. The compound’s ability to undergo polymerization is due to the presence of the vinyl groups, which can form cross-linked networks through radical or ionic polymerization mechanisms.
相似化合物的比较
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of vinyl groups.
1,4-Dibromo-2,5-dinitrobenzene: Contains nitro groups instead of vinyl groups, leading to different reactivity and applications.
1,4-Dibromo-2,5-dihydroxybenzene:
Uniqueness: 1,4-Dibromo-2,5-divinylbenzene is unique due to the presence of both bromine atoms and vinyl groups, which provide a combination of reactivity and polymerization potential. This makes it a versatile compound for the synthesis of complex organic molecules and advanced polymer materials.
属性
IUPAC Name |
1,4-dibromo-2,5-bis(ethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOANPPGLZIFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1Br)C=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)
![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)
![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)
![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)
![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)

![N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2992265.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2992267.png)
